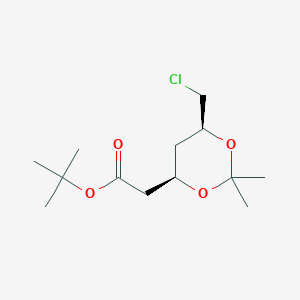

(4R-cis)-6-Chloromethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid tert-Butyl Ester

Beschreibung

(4R-cis)-6-Chloromethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid tert-Butyl Ester (CAS: 154026-94-5) is a chiral intermediate critical in synthesizing statin-class drugs, notably rosuvastatin and atorvastatin . Its molecular formula is C₁₃H₂₃ClO₄, with a molecular weight of 278.77 g/mol . The compound features a 1,3-dioxane ring with a chloromethyl group at position 6, a tert-butyl ester at position 4, and two methyl groups at positions 2 and 2, conferring steric protection and stereochemical rigidity. The cis-(4R) configuration ensures its role in forming enantiomerically pure drug scaffolds .

Key applications include:

Eigenschaften

IUPAC Name |

tert-butyl 2-[(4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23ClO4/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h9-10H,6-8H2,1-5H3/t9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXLXWCARAPIXGH-ZJUUUORDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(CC(O1)CCl)CC(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H](C[C@H](O1)CCl)CC(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431508 | |

| Record name | tert-Butyl [(4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154026-94-5 | |

| Record name | tert-Butyl [(4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Step A: Sulfonate Ester Formation

The hydroxyl group of the precursor reacts with 4-bromobenzenesulfonyl chloride in methylene chloride, catalyzed by triethylamine. This step forms (4R-cis)-1,1-dimethylethyl 6-(4-bromobenzenesulfonyloxy)-2,2-dimethyl-1,3-dioxane-4-acetate.

Step B: Nucleophilic Displacement

The sulfonate ester undergoes substitution with sodium cyanide (NaCN) or potassium chloride (KCl) in dimethylformamide (DMF) at 80–100°C. This step replaces the sulfonyloxy group with chloromethyl, achieving a 78–82% yield.

Critical Parameters :

-

Solvent Choice : Polar aprotic solvents like DMF enhance nucleophilicity.

-

Temperature Control : Reactions above 80°C prevent side-product formation.

Industrial-Scale Synthesis Using Hydrogen Peroxide Systems

A scalable method from U.S. Patent 11,814,355 employs hydrogen peroxide (H₂O₂) and ammonium molybdate tetrahydrate as an oxidizing system. The process involves:

-

Epoxidation : Reacting the precursor with H₂O₂ in 1,4-dioxane at 60°C.

-

Chlorination : Introducing HCl gas into the epoxide intermediate to form the chloromethyl derivative.

Optimized Conditions :

-

Molar Ratio : 1:1.2 (precursor to H₂O₂).

-

Catalyst Loading : 0.5 mol% ammonium molybdate.

Comparative Analysis of Synthetic Methods

The table below contrasts the three primary methodologies:

Purification and Quality Control

Post-synthetic purification is critical for pharmaceutical-grade output. All methods include:

-

Liquid-Liquid Extraction : Separating organic and aqueous phases using methylene chloride or ethyl acetate.

-

Salt Washing : Sodium bicarbonate removes acidic impurities, while sodium thiosulfate neutralizes excess halogens.

-

Evaporation : Rotary evaporation under reduced pressure (<40°C) preserves thermolabile functional groups.

Industrial Applications and Process Optimization

Large-scale production leverages continuous flow reactors to enhance reaction control and throughput. For instance, the H₂O₂-based method integrates flow chemistry to maintain consistent temperature and mixing, reducing batch-to-batch variability . Automated systems further streamline solvent recovery and catalyst recycling, aligning with green chemistry principles.

Analyse Chemischer Reaktionen

Iralukast undergoes various chemical reactions, including:

Oxidation: Iralukast can be oxidized under specific conditions to form oxidized derivatives.

Reduction: The compound can be reduced to yield reduced forms.

Substitution: Iralukast can undergo substitution reactions, particularly at the chromone carboxylic acid moiety.

Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts.

Major Products: The major products formed from these reactions are typically derivatives of iralukast with modified functional groups.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Iralukast übt seine Wirkungen aus, indem es den Cysteinyl-Leukotrien-Rezeptor 1 (CysLT1) antagonisiert und die Phospholipase A2 Gruppe IVA (PLA2G4A) hemmt. Durch die Blockierung von CysLT1 verhindert Iralukast die Bindung von Cysteinyl-Leukotrienen, die potente Mediatoren der Bronchokonstriktion, Schleimsekretion und Entzündung in den Atemwegen sind. Diese Wirkung trägt dazu bei, die Symptome von Asthma und anderen Atemwegserkrankungen zu reduzieren.

Wirkmechanismus

Iralukast exerts its effects by antagonizing cysteinyl leukotriene receptor 1 (CysLT1) and inhibiting phospholipase A2 group IVA (PLA2G4A). By blocking CysLT1, iralukast prevents the binding of cysteinyl leukotrienes, which are potent mediators of bronchoconstriction, mucus secretion, and inflammation in the respiratory tract. This action helps reduce the symptoms of asthma and other respiratory conditions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents at position 6 of the 1,3-dioxane ring, leading to variations in reactivity, stability, and applications. Below is a detailed comparison:

Structural and Functional Group Differences

Physicochemical Properties

- Lipophilicity: Chloromethyl and cyanomethyl derivatives exhibit higher logP values compared to hydroxymethyl, enhancing membrane permeability but increasing bioaccumulation risks .

- Stability :

- Chloromethyl compounds are moisture-sensitive but stable under anhydrous conditions.

- Formyl derivatives are prone to oxidation, requiring inert atmospheres for handling .

Biologische Aktivität

(4R-cis)-6-Chloromethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid tert-Butyl Ester, with the CAS number 154026-94-5, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula for this compound is CHClO, with a molecular weight of 278.77 g/mol. It features a dioxane ring structure that contributes to its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHClO |

| Molecular Weight | 278.77 g/mol |

| Density | 1.0 ± 0.1 g/cm³ |

| Boiling Point | 326.2 ± 22.0 °C |

| Flash Point | 113.6 ± 21.3 °C |

The biological activity of this compound primarily involves its interaction with cellular pathways and potential inhibition of specific enzymes. The presence of the chloromethyl group enhances its electrophilic character, which may facilitate interactions with nucleophiles in biological systems.

In Vitro Studies

Research has demonstrated that this compound exhibits antiproliferative properties against various cancer cell lines. For instance, studies have shown that it can inhibit the growth of human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) by inducing apoptosis and cell cycle arrest at the G1 phase.

Table: Summary of In Vitro Biological Activities

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| PC-3 (Prostate) | 20 | Cell cycle arrest at G1 phase |

| A549 (Lung) | 18 | Inhibition of proliferation |

In Vivo Studies

In animal models, the compound has been evaluated for its anti-inflammatory properties. Administration in mice led to a significant reduction in edema induced by carrageenan, suggesting its potential as an anti-inflammatory agent.

Case Study: Anti-inflammatory Effects in Mice

A study involving the administration of this compound showed a dose-dependent reduction in paw edema in mice models:

| Dose (mg/kg) | Edema Reduction (%) |

|---|---|

| 10 | 30 |

| 20 | 50 |

| 50 | 70 |

Toxicological Profile

The toxicological assessments indicate that while the compound exhibits promising biological activities, it also possesses some cytotoxic effects at higher concentrations. The LD50 value in rodent studies is reported to be approximately 300 mg/kg, indicating moderate toxicity.

Q & A

Q. What are the optimal synthetic conditions for preparing (4R-cis)-6-Chloromethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid tert-Butyl Ester?

- Methodological Answer : The compound can be synthesized via a two-step process:

- Step 1 : React the precursor (e.g., tert-butyl (4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxane-4-acetate) with acetyl chloride in dichloromethane (DCM) using pyridine as a base at 20°C for 30 minutes.

- Step 2 : Stir the mixture with acetyl chloride for 1 hour, followed by aqueous workup (water addition, organic layer separation, drying with MgSO₄). Yields up to 86% are achieved .

Alternative routes involve heating intermediates with tetra-n-butylammonium acetate at 115°C for 7 hours, yielding 99.1% purity .

Q. How is stereochemical integrity ensured during synthesis?

- Methodological Answer : Stereochemical control is maintained through:

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store the compound as a solid at 2–8°C in airtight containers to prevent hydrolysis of the tert-butyl ester or chloromethyl group. Exposure to moisture or elevated temperatures can lead to decomposition .

Advanced Research Questions

Q. How can researchers resolve low enantiomeric excess (ee) in final products?

- Methodological Answer :

- Chiral HPLC : Utilize chiral stationary phases (e.g., polysaccharide-based columns) to separate enantiomers. For example, a method with retention time 1.23 minutes (HPLC condition SQD-FA05) was validated for related dioxane derivatives .

- Recrystallization : Optimize solvent systems (e.g., heptane at -10°C) to isolate high-ee crystals, as demonstrated in a synthesis achieving 99.1% purity .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm stereochemistry via coupling constants (e.g., for axial-equatorial proton interactions in the dioxane ring) .

- Mass Spectrometry (LCMS) : Use m/z values (e.g., [M+H]+ = 757 for a related derivative) to verify molecular weight .

- X-ray Crystallography : Resolve ambiguous stereochemistry in crystalline forms .

Q. How can side reactions (e.g., ester hydrolysis or chloromethyl group oxidation) be minimized during synthesis?

- Methodological Answer :

- Protective Atmospheres : Conduct reactions under nitrogen/argon to prevent oxidation .

- Low-Temperature Quenching : Rapidly cool reaction mixtures after completion to avoid thermal degradation .

- Byproduct Removal : Use sequential solvent extraction (e.g., DCM/water) and silica gel filtration to isolate the target compound .

Q. How should researchers address contradictions in reported synthetic yields (e.g., 86% vs. 99%)?

- Methodological Answer :

- Reaction Scale : Smaller scales (e.g., 1g vs. 5g) may show variability due to mixing efficiency or heat dissipation.

- Catalyst Purity : Ensure reagents like tetra-n-butylammonium acetate are anhydrous, as moisture can reduce yields .

- Workup Optimization : Extended drying times (e.g., MgSO₄ for 12 hours) improve recovery in hygroscopic intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.